2-(4-Chlorophenyl)-4,6-dimethyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-4,6-dimethyl-1,3-dioxane is an organic compound characterized by a dioxane ring substituted with a 4-chlorophenyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4,6-dimethyl-1,3-dioxane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the dioxane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-4,6-dimethyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chlorobenzoic acid or 4-chlorobenzophenone.
Reduction: Formation of 4-chlorophenylmethanol or 4-chlorotoluene.
Substitution: Formation of 4-methoxyphenyl derivatives or other substituted phenyl compounds.
Scientific Research Applications
2-(4-Chlorophenyl)-4,6-dimethyl-1,3-dioxane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-4,6-dimethyl-1,3-dioxane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-4,6-dimethyl-1,3-dioxane: shares similarities with other dioxane derivatives and chlorophenyl compounds.
4-Chlorophenyl-1,3-dioxane: A similar compound with a different substitution pattern on the dioxane ring.
4,6-Dimethyl-1,3-dioxane: Lacks the chlorophenyl group but has similar structural features.
Uniqueness
The presence of both the 4-chlorophenyl group and the 4,6-dimethyl substitution on the dioxane ring makes this compound unique. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
5406-51-9 |
---|---|
Molecular Formula |
C12H15ClO2 |
Molecular Weight |
226.70 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4,6-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C12H15ClO2/c1-8-7-9(2)15-12(14-8)10-3-5-11(13)6-4-10/h3-6,8-9,12H,7H2,1-2H3 |
InChI Key |
LGLXKHMWGXNJNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OC(O1)C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.